

Spectroscopic Profile of 3-Phenoxypropanenitrile: A Technical Guide

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Compound of Interest

Compound Name: **3-Phenoxypropanenitrile**

Cat. No.: **B1585563**

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Abstract

This technical guide provides a comprehensive spectroscopic analysis of **3-Phenoxypropanenitrile** (CAS No: 6231-90-9), a versatile chemical intermediate. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. By integrating theoretical principles with predicted and experimental data from analogous structures, this guide offers a robust framework for the identification, characterization, and quality control of **3-Phenoxypropanenitrile**.

Introduction and Molecular Structure

3-Phenoxypropanenitrile is an organic compound featuring a phenoxy group connected to a propanenitrile backbone. This unique combination of an aromatic ether and a nitrile functional group makes it a valuable building block in organic synthesis. Accurate structural elucidation through spectroscopic methods is fundamental to ensuring its purity and predicting its reactivity in various chemical transformations. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound.[\[1\]](#)

The structural integrity of **3-Phenoxypropanenitrile** is the basis for interpreting its spectral data. The molecule consists of a benzene ring linked via an ether oxygen to a three-carbon aliphatic chain, which is terminated by a nitrile group.

Caption: Chemical Structure of **3-Phenoxypropanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.^[2] By analyzing the chemical shifts, integrations, and coupling patterns, a detailed structural assignment can be made.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Phenoxypropanenitrile** is characterized by signals from the aromatic protons of the phenoxy group and the two methylene groups of the propanenitrile chain.

- **Aromatic Protons (δ 6.9-7.4 ppm):** The protons on the benzene ring typically appear in this region. The exact chemical shifts and multiplicities depend on the substitution pattern. For a monosubstituted ring like this, one would expect to see complex multiplets due to coupling between ortho, meta, and para protons.
- **Methylene Protons α to Oxygen (-O-CH₂-, δ ~4.2 ppm):** These protons are adjacent to the electronegative oxygen atom, which deshields them, causing them to resonate at a higher chemical shift (downfield).^[3] They are expected to appear as a triplet due to coupling with the adjacent methylene group.
- **Methylene Protons α to Nitrile (-CH₂-CN, δ ~2.8 ppm):** The cyano group also has a deshielding effect, though less pronounced than the ether oxygen. These protons will also appear as a triplet, coupled to the protons of the other methylene group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (ortho, meta, para)	6.9 - 7.4	Multiplet	~7-8
-O-CH ₂ -	~4.2	Triplet	~6-7
-CH ₂ -CN	~2.8	Triplet	~6-7

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.^[4] Due to the molecule's asymmetry, each carbon atom is expected to produce a distinct signal.

- Nitrile Carbon (-C≡N, δ ~117 ppm): The carbon of the nitrile group is characteristically found in this region of the spectrum.^[5]
- Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring will resonate in this range. The carbon atom directly attached to the oxygen (ipso-carbon) will be the most downfield (~158 ppm), while the others will appear between 115 and 130 ppm.^[6]
- Aliphatic Carbons (δ 15-65 ppm): The methylene carbon adjacent to the oxygen (-O-CH₂-) is expected around 60-65 ppm due to the strong deshielding effect of the oxygen. The methylene carbon adjacent to the nitrile group (-CH₂-CN) is expected further upfield, around 15-20 ppm.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-C≡N	~117
Ar-C (ipso)	~158
Ar-C (ortho, meta, para)	115 - 130
-O-CH ₂ -	~63
-CH ₂ -CN	~18

Infrared (IR) Spectroscopy

Infrared spectroscopy is an effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.^[7]

The IR spectrum of **3-Phenoxypropanenitrile** will prominently feature absorptions corresponding to the nitrile, ether, and aromatic functionalities.

- C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity absorption in this region is a definitive indicator of the nitrile group.^[8]

- C-O Stretch ($1200\text{-}1250\text{ cm}^{-1}$): The stretching vibration of the aryl-alkyl ether bond will produce a strong absorption in this fingerprint region.
- Aromatic C=C Stretches ($1400\text{-}1600\text{ cm}^{-1}$): Multiple sharp bands in this region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.^[7]
- Aromatic C-H Stretch ($>3000\text{ cm}^{-1}$): Stretching vibrations for sp^2 -hybridized C-H bonds of the aromatic ring typically appear at wavenumbers slightly above 3000 cm^{-1} .
- Aliphatic C-H Stretch ($<3000\text{ cm}^{-1}$): The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm^{-1} .

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})	Intensity
Nitrile	C≡N Stretch	2240 - 2260	Medium, Sharp
Aromatic Ring	C=C Stretch	1400 - 1600	Medium to Strong
Aryl-Alkyl Ether	C-O Stretch	1200 - 1250	Strong
Aromatic C-H	C-H Stretch	3000 - 3100	Medium
Aliphatic C-H	C-H Stretch	2850 - 3000	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For **3-Phenoxypropanenitrile** ($\text{C}_9\text{H}_9\text{NO}$), the expected molecular weight is approximately 147.18 g/mol .

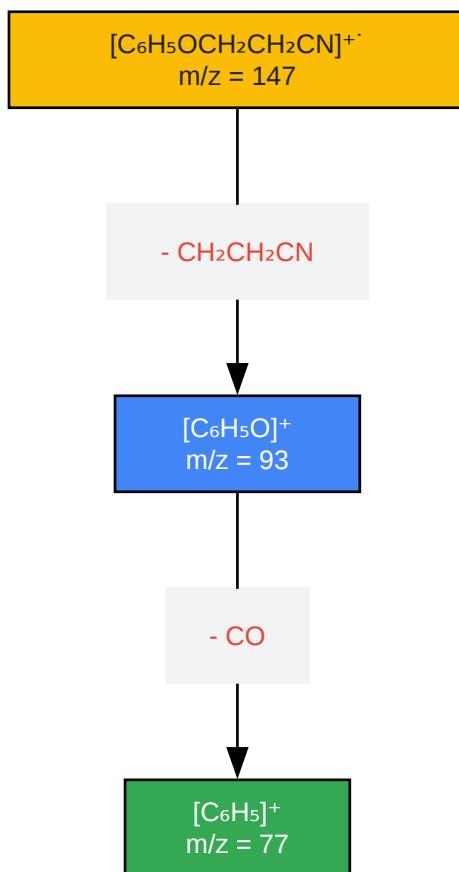
In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be observed at m/z 147. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments.

Plausible Fragmentation Pathway:

- Loss of the cyanoethyl group: Cleavage of the ether bond can lead to the formation of a stable phenoxy radical or a phenoxy cation at m/z 93, with the loss of a neutral $\text{C}_3\text{H}_4\text{N}$

fragment.

- Formation of a tropylion-like ion: Rearrangement and loss of HCN from a fragment could also occur.
- Cleavage alpha to the nitrile: Loss of a hydrogen radical is less common but possible.



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Caption: Plausible MS fragmentation of **3-Phenoxypropanenitrile**.

m/z	Proposed Fragment	Notes
147	[C ₉ H ₉ NO] ^{•+}	Molecular Ion (M ^{•+})
93	[C ₆ H ₅ O] ^{•+}	Loss of ·CH ₂ CH ₂ CN
77	[C ₆ H ₅] ^{•+}	Loss of CO from the phenoxy cation

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.[\[1\]](#)

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **3-Phenoxypropanenitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
- Analysis: Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ^1H signals and determine the multiplicities and coupling constants. Assign peaks to the corresponding nuclei.

IR Spectroscopy

- Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.
- Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) to generate charged fragments.

- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-200 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[\[2\]](#)

Spectroscopic Analysis Workflow

The comprehensive characterization of a compound like **3-Phenoxypropanenitrile** involves a logical workflow, integrating data from multiple spectroscopic techniques to build a conclusive structural assignment.

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